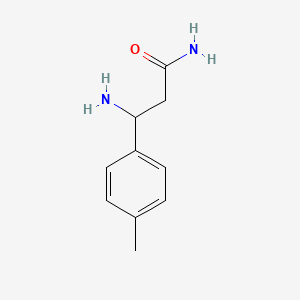

3-Amino-3-(4-methylphenyl)propanamide

Description

3-Amino-3-(4-methylphenyl)propanamide is a substituted propanamide derivative featuring a 4-methylphenyl group and an amino moiety at the β-position. This compound has been investigated primarily in biochemical assays as a substrate for β-alanyl aminopeptidase, an enzyme biomarker for Pseudomonas aeruginosa. Studies indicate that its enzymatic cleavage releases volatile organic compounds (VOCs), though it underperforms compared to analogs like 3-amino-N-(3-fluorophenyl)propanamide in terms of VOC yield and detection sensitivity . Its structural simplicity and tunable substituents make it a valuable scaffold for comparative studies with related compounds.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-amino-3-(4-methylphenyl)propanamide |

InChI |

InChI=1S/C10H14N2O/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13) |

InChI Key |

UIOAJTFHXCRDGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Amino-3-(4-methylphenyl)propanamide can be achieved through several routes. One common method involves the reaction of 4-methylbenzylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Amino-3-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Scientific Research Applications

3-Amino-3-(4-methylphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Physicochemical Properties

- Melting Points: Hydroxyimino derivatives (e.g., compound 23, 324–325°C) exhibit higher melting points than non-rigid analogs, suggesting enhanced crystallinity and stability .

- Synthetic Yields : Fluorinated compounds (e.g., compound 13 in ) are synthesized in higher yields (59%) compared to trifluorophenyl analogs (26%), reflecting substituent-dependent reaction efficiency .

Key Research Findings

- SAR Insights : Electron-withdrawing groups (e.g., -F, -CF₃) improve enzyme substrate efficiency, while electron-donating groups (e.g., -CH₃) reduce it .

- Detection Limits: 3-Amino-N-(3-fluorophenyl)propanamide achieves a lower limit of detection (LOD) for 3-fluoroaniline (0.1 ppm) than the methylphenyl analog, making it preferable for diagnostic applications .

- Antimicrobial Activity: Sulfonyl/acetyl-substituted propanamides (e.g., compound 6 in ) show broad-spectrum inhibition against Pseudomonas aeruginosa and Aspergillus niger, highlighting scaffold versatility .

Biological Activity

3-Amino-3-(4-methylphenyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of approximately 193.25 g/mol. The compound features an amino group, a propanamide backbone, and a para-methylphenyl substituent. The presence of these functional groups significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme crucial for glucose metabolism. This inhibition can lead to enhanced insulin secretion and improved glucose tolerance, making it a candidate for diabetes management.

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with target proteins and enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that the compound possesses antibacterial properties against various strains, including E. coli and S. aureus. Minimum inhibitory concentration (MIC) values indicate significant potency against these pathogens.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, showing potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory disorders .

Table 1: Summary of Biological Activities

Case Studies

- DPP-IV Inhibition : A study focused on the effects of this compound on glucose metabolism revealed that the compound effectively inhibited DPP-IV activity, leading to increased insulin secretion in vitro. This finding suggests its potential as a therapeutic agent in managing type 2 diabetes.

- Antimicrobial Efficacy : In a comparative study of various compounds, this compound was found to have comparable or superior antimicrobial activity against common bacterial strains when compared to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.